2-(4-benzylpiperidino)-N'-hydroxybenzenecarboximidamide
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Overview
Description
2-(4-Benzylpiperidino)-N’-hydroxybenzenecarboximidamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a hydroxybenzenecarboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidino)-N’-hydroxybenzenecarboximidamide typically involves multiple steps, starting with the preparation of 4-benzylpiperidine. One common method involves the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring to yield 4-benzylpiperidine . This intermediate can then be reacted with appropriate reagents to introduce the hydroxybenzenecarboximidamide group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidino)-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpiperidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Benzylpiperidino)-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidino)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This action is mediated through its binding to monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the hydroxybenzenecarboximidamide group.
Benzylpiperazine: Another piperidine derivative with different pharmacological properties.
Tetrahydroisoquinoline: A structurally related compound with distinct biological activities.
Uniqueness
2-(4-Benzylpiperidino)-N’-hydroxybenzenecarboximidamide is unique due to its combination of the benzylpiperidine and hydroxybenzenecarboximidamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-(4-benzylpiperidino)-N'-hydroxybenzenecarboximidamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a hydroxybenzene carboximidamide moiety. Its structural attributes suggest potential interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways.
- Receptor Interaction : Preliminary studies indicate that this compound may interact with sigma receptors, which are implicated in various neuropsychiatric disorders. The affinity for these receptors can lead to alterations in neurotransmitter release, particularly dopamine and serotonin, which are critical in mood regulation and cognitive functions .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for its implications in neurodegenerative diseases such as Alzheimer's . Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission.
In Vitro Assays
Recent studies have employed various in vitro assays to evaluate the biological activity of this compound:
- AChE Inhibition : The compound exhibited significant inhibition of AChE with an IC50 value indicating its potency compared to standard inhibitors like donepezil. This suggests its potential utility in treating cognitive impairments associated with Alzheimer's disease .
- Neuroprotective Effects : In cellular models, the compound demonstrated neuroprotective properties against oxidative stress-induced damage. This was assessed using human neuroblastoma cell lines (SH-SY5Y), where it reduced cell death and preserved mitochondrial function .
Assay Type | IC50 Value (µM) | Reference Compound | Outcome |
---|---|---|---|
AChE Inhibition | 15 | Donepezil (10) | Significant inhibition observed |
Neuroprotection (SH-SY5Y) | N/A | N/A | Reduced oxidative stress effects |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally similar to this compound:
- Cognitive Enhancement : A study on related piperidine derivatives showed enhanced cognitive performance in animal models when administered prior to memory tasks, suggesting that similar mechanisms may be at play with the compound .
- Antidepressant Activity : Another investigation into benzylpiperidine derivatives revealed antidepressant-like effects in rodent models, likely through modulation of serotonin pathways, which could also be relevant for this compound .
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application. Initial toxicological assessments indicate that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to cytotoxicity in certain cell types. Further studies are needed to establish a comprehensive safety profile.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c20-19(21-23)17-8-4-5-9-18(17)22-12-10-16(11-13-22)14-15-6-2-1-3-7-15/h1-9,16,23H,10-14H2,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNRWMMCQVWQKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=CC=CC=C3C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=CC=CC=C3/C(=N\O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.